1-[(Ethylamino)methyl]cyclopentan-1-amine 1-[(Ethylamino)methyl]cyclopentan-1-amine
Brand Name: Vulcanchem
CAS No.: 1247105-21-0
VCID: VC3061600
InChI: InChI=1S/C8H18N2/c1-2-10-7-8(9)5-3-4-6-8/h10H,2-7,9H2,1H3
SMILES: CCNCC1(CCCC1)N
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

1-[(Ethylamino)methyl]cyclopentan-1-amine

CAS No.: 1247105-21-0

Cat. No.: VC3061600

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

1-[(Ethylamino)methyl]cyclopentan-1-amine - 1247105-21-0

Specification

CAS No. 1247105-21-0
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name 1-(ethylaminomethyl)cyclopentan-1-amine
Standard InChI InChI=1S/C8H18N2/c1-2-10-7-8(9)5-3-4-6-8/h10H,2-7,9H2,1H3
Standard InChI Key XKVQUNHGJHUEKP-UHFFFAOYSA-N
SMILES CCNCC1(CCCC1)N
Canonical SMILES CCNCC1(CCCC1)N

Introduction

Physical and Chemical Properties

1-[(Ethylamino)methyl]cyclopentan-1-amine (CAS No.: 1247105-21-0) possesses a defined molecular structure containing a cyclopentane ring with strategically positioned amine groups. The compound's structure features a quaternary carbon atom that serves as the connection point for both the primary amine and the methylethylamino substituent.

Structural Characteristics

The molecular architecture of 1-[(Ethylamino)methyl]cyclopentan-1-amine comprises:

  • A five-membered cyclopentane ring serving as the core structure

  • A primary amine (-NH2) directly bonded to the cyclopentane ring at position 1

  • A methylene (-CH2-) bridge extending from the quaternary carbon at position 1

  • An ethylamino group (-NHCH2CH3) attached to the methylene bridge

This arrangement creates a molecule with multiple basic centers and hydrogen bonding capabilities, influencing its physical properties and chemical behavior.

Physical Properties

Based on available data and comparative analysis with structurally similar compounds, the physical properties of 1-[(Ethylamino)methyl]cyclopentan-1-amine can be estimated:

PropertyValueReference/Basis
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Physical StateLikely liquid at room temperatureBased on similar amines
AppearanceColorless to pale yellow liquidBased on similar cyclopentane derivatives
Boiling PointEstimated 150-180°C at 760 mmHgComparative analysis with 1-methylcyclopentan-1-amine (121°C)
DensityEstimated 0.85-0.90 g/cm³Comparative analysis with 1-methylcyclopentan-1-amine (0.864 g/cm³)
SolubilityLikely soluble in organic solvents; moderately soluble in waterTypical for aliphatic amines
Flash PointEstimated 15-30°CBased on related cyclopentane derivatives

Chemical Properties

The chemical behavior of 1-[(Ethylamino)methyl]cyclopentan-1-amine is predominantly influenced by its amine functionalities:

  • Basic character with estimated pKa values in the range of 9-11, typical for aliphatic amines

  • Capacity to form stable salts with acids, similar to the dihydrochloride salt formation observed in the related compound 1-[(dimethylamino)methyl]cyclopentan-1-amine dihydrochloride

  • Nucleophilic reactivity at both the primary and secondary amine sites

  • Potential for hydrogen bonding through the N-H groups, influencing intermolecular interactions

  • Susceptibility to oxidation and other transformations common to aliphatic amines

Synthesis and Preparation Methods

The synthesis of 1-[(Ethylamino)methyl]cyclopentan-1-amine typically requires multi-step reaction sequences that establish the cyclopentane core and introduce the appropriately positioned amine functionalities.

Synthetic Routes

Based on literature precedents and synthetic methodologies for structurally related compounds, several viable synthetic pathways can be proposed:

From Cyclopentanone Derivatives

A plausible approach involves the transformation of cyclopentanone through a series of reactions:

  • Reaction of cyclopentanone with ethylamine to form an imine intermediate

  • Addition of formaldehyde to introduce the methylamine functionality

  • Reduction of the resulting intermediates to obtain the target compound

This methodology parallels the synthesis of related compounds such as 1-[(Methylamino)methyl]cyclopentan-1-ol, which involves the reaction of cyclopentanone with formaldehyde and methylamine.

From 1-Aminocyclopentane Precursors

An alternative synthetic strategy could utilize 1-aminocyclopentane as the starting material:

  • Protection of the primary amine

  • Introduction of a hydroxymethyl or halomethyl group at position 1

  • Conversion to an aminomethyl derivative

  • N-alkylation with ethyl bromide or similar alkylating agents

  • Deprotection to reveal the primary amine

Reaction Mechanisms

The key mechanistic transformations in the synthesis of 1-[(Ethylamino)methyl]cyclopentan-1-amine involve:

  • Nucleophilic addition reactions of amines to carbonyl compounds

  • Mannich-type reactions to introduce aminomethyl functionalities

  • Reductive amination processes

  • Selective N-alkylation reactions

  • Functional group interconversions to achieve the desired substitution pattern

Purification and Characterization

Purification of 1-[(Ethylamino)methyl]cyclopentan-1-amine may employ techniques such as:

  • Distillation, particularly for the free base form

  • Crystallization of acid salt derivatives

  • Chromatographic methods for final purification

Characterization typically involves spectroscopic methods including NMR, mass spectrometry, and infrared spectroscopy, similar to those used for related cyclopentane derivatives.

Chemical Reactions and Reactivity

1-[(Ethylamino)methyl]cyclopentan-1-amine exhibits diverse chemical reactivity, primarily dictated by its two amine functional groups.

Reactions of the Primary Amine Group

The primary amine (-NH2) attached to the cyclopentane ring can undergo numerous transformations:

  • Alkylation reactions with alkyl halides to form secondary and tertiary amines

  • Acylation with acid chlorides, anhydrides, or esters to form amides

  • Reductive amination with aldehydes or ketones

  • Formation of imines, enamines, and Schiff bases with carbonyl compounds

  • Reaction with isocyanates and isothiocyanates to form ureas and thioureas respectively

  • Conversion to diazonium salts and subsequent transformation reactions

Reactions of the Secondary Amine Group

The ethylamino group (-NHCH2CH3) participates in reactions including:

  • Further alkylation to form tertiary amines

  • Acylation to form N-ethyl amides

  • Michael addition to α,β-unsaturated carbonyl compounds

  • Reactions with epoxides to form aminoalcohols

  • Mannich reactions with formaldehyde and nucleophiles

Salt Formation and Derivative Preparation

Similar to related compounds such as 1-[(dimethylamino)methyl]cyclopentan-1-amine dihydrochloride , this compound can form a variety of salts and derivatives:

  • Hydrochloride salts (mono- and dihydrochloride forms)

  • Sulfate and hydrogen sulfate salts

  • Phosphate salts

  • Organic acid salts (acetate, citrate, tartrate)

  • Quaternary ammonium salts through exhaustive alkylation

Comparative Reactivity Analysis

Comparison with structurally related compounds provides insights into the distinctive reactivity patterns of 1-[(Ethylamino)methyl]cyclopentan-1-amine:

CompoundStructural RelationshipDifferential Reactivity
1-[(Dimethylamino)methyl]cyclopentan-1-amineContains tertiary instead of secondary amineLess nucleophilic; unable to form imines or secondary amides
1-Methylcyclopentan-1-amineLacks the ethylaminomethyl groupSimplified reactivity profile; single nucleophilic center
N-ethyl-1-methylcyclopentan-1-amineDifferent substitution patternDistinct steric environment affecting reaction rates and selectivity
1-[(Methylamino)methyl]cyclopentan-1-olContains hydroxyl instead of amine groupDifferent hydrogen bonding profile; subject to oxidation reactions

Biological Activity and Applications

While specific biological activities of 1-[(Ethylamino)methyl]cyclopentan-1-amine remain largely unexplored in published literature, its structural features suggest several potential applications and biological interactions.

Structure-Activity Relationship Considerations

Analysis of the compound's structure relative to known bioactive molecules suggests:

  • The cyclopentane ring provides a specific three-dimensional conformation and lipophilicity

  • The primary and secondary amine groups offer hydrogen bond donor and acceptor capabilities

  • The ethyl substituent contributes additional lipophilicity and potential hydrophobic interactions

  • The specific spatial arrangement of functional groups creates a unique pharmacophore pattern

Synthetic Applications

1-[(Ethylamino)methyl]cyclopentan-1-amine holds value in synthetic chemistry:

  • As an intermediate in the synthesis of more complex pharmaceutical compounds

  • As a building block for specialized materials with defined properties

  • As a precursor for the preparation of ligands in coordination chemistry

  • As a component in the development of new catalytic systems

Related Compounds with Established Applications

CompoundStructural SimilarityKnown ApplicationsRelevance to 1-[(Ethylamino)methyl]cyclopentan-1-amine
1-[(Diethylamino)methyl]cyclopentan-1-amineClose analog with tertiary amineIntermediate in pharmaceutical synthesisSuggests similar utility in medicinal chemistry
1-((Dimethylamino)methyl)cyclopentan-1-amineHomologous structure with different alkyl groupsPrecursor in various synthetic pathwaysIndicates comparable synthetic versatility
Cyclopentamine derivativesShare cyclopentane-amine coreSympathomimetic agentsPoints to potential cardiovascular activity
Aminocyclopentane carboxylic acidsRelated cyclopentane coreNMDA receptor antagonistsSuggests possible neurological applications

Analytical Characterization

Comprehensive characterization of 1-[(Ethylamino)methyl]cyclopentan-1-amine requires application of multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the compound's structure, characteristic NMR signals would include:

¹H NMR expected signals:

  • Cyclopentane ring protons (complex multiplets, δ 1.5-2.0 ppm)

  • Methylene bridge protons (-CH₂-NH-, singlet or doublet, δ 2.5-3.0 ppm)

  • Ethyl group protons (triplet for -CH₃ at δ 1.0-1.2 ppm, quartet for -CH₂- at δ 2.5-2.7 ppm)

  • Amine protons (broad signals, variable chemical shift depending on concentration and solvent)

¹³C NMR expected signals:

  • Quaternary carbon of cyclopentane (δ 58-62 ppm)

  • Cyclopentane ring carbons (δ 23-35 ppm)

  • Methylene bridge carbon (δ 52-56 ppm)

  • Ethyl group carbons (δ 14-16 ppm for -CH₃, δ 43-45 ppm for -CH₂-)

Mass Spectrometry

Characteristic mass spectrometric features would include:

  • Molecular ion peak at m/z 142 (C₈H₁₈N₂)

  • Fragment ions corresponding to cleavage patterns typical of amines

  • Loss of ethyl group (m/z 113)

  • Loss of ethylamine (m/z 98)

  • Cyclopentyl-containing fragments

Infrared Spectroscopy

Key IR absorption bands would include:

  • N-H stretching vibrations (3300-3500 cm⁻¹)

  • C-H stretching (2850-2950 cm⁻¹)

  • C-N stretching (1050-1250 cm⁻¹)

  • N-H bending (1550-1650 cm⁻¹)

  • Cyclopentane ring vibrations (1000-1100 cm⁻¹)

Chromatographic Analysis

For separation, identification, and purity determination:

  • Gas Chromatography (GC): Applicable for the volatile free base

  • High-Performance Liquid Chromatography (HPLC): Suitable for salts and derivatives

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment

X-ray Crystallography

For crystalline derivatives (especially salt forms), X-ray crystallography would provide definitive structural confirmation, revealing bond lengths, angles, and three-dimensional molecular packing.

Elemental Analysis

Theoretical elemental composition for C₈H₁₈N₂:

  • Carbon: 67.55%

  • Hydrogen: 12.76%

  • Nitrogen: 19.69%

This serves as an analytical benchmark for purity assessment through elemental analysis.

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